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Compound of Interest

Compound Name: D-Alanyl-O-benzyl-L-serine

Cat. No.: B15403236

A Structural Showdown: D-Alanyl-O-benzyl-L-
serine Versus Related Dipeptides

A detailed comparative analysis of D-Alanyl-O-benzyl-L-serine with its structural cousins, L-
Alanyl-L-serine and DL-Alanyl-DL-serine, reveals key conformational differences imparted by
the bulky O-benzyl group. This guide provides researchers, scientists, and drug development
professionals with a comprehensive overview of their structural and physicochemical
properties, supported by experimental and computational data.

This comparison guide delves into the nuanced structural variations between D-Alanyl-O-
benzyl-L-serine and related dipeptides, offering insights into the impact of stereochemistry and
side-chain modifications on their three-dimensional architecture. While experimental crystal
structure data for D-Alanyl-O-benzyl-L-serine remains elusive, a combination of
crystallographic data for analogous compounds, spectroscopic analysis, and computational
modeling provides a robust framework for structural comparison.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of D-Alanyl-O-benzyl-L-serine, L-Alanyl-L-
serine, and DL-Alanyl-DL-serine is presented below, highlighting the influence of the O-benzyl
group on molecular weight and formula.
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D-Alanyl-O-benzyl- . DL-Alanyl-DL-
Property . L-Alanyl-L-serine .

L-serine serine
Molecular Formula C13H18N204[1] CeH12N204[2] CeH12N204[3]
Molecular Weight 266.29 g/mol 176.17 g/mol [2] 176.17 g/mol [3]
Stereochemistry D-Alanine, L-Serine L-Alanine, L-Serine DL-Alanine, DL-Serine

Unveiling the 3D Architecture: A Comparative
Analysis

The introduction of an O-benzyl group to the serine residue in D-Alanyl-O-benzyl-L-serine is
predicted to significantly influence its conformational flexibility and overall shape compared to
the unmodified L-Alanyl-L-serine.

Crystal Structure of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine reveals an extended conformation of the peptide
backbone.[2] The molecule exists as a zwitterion, a common feature of amino acids and
peptides.[2] Key torsion angles that define the backbone conformation include ¢ (phi), ¥ (psi),
and w (omega). In L-Alanyl-L-serine, the peptide bond (w) is in the usual trans conformation.[2]
The serine side-chain conformation is characterized by the x1 torsion angle, which describes
the rotation around the Ca-Cf(3 bond.[2]

Table of Key Torsion Angles for L-Alanyl-L-serine[2]

Torsion Angle Value (°)
¢ (N-Ca of Ala) -156.9

Y (Ca-C of Ala) 124.8

w (C-N of peptide bond) -178

¢ (N-Ca of Ser) -156.9

Y (Co-C of Ser) 178.0

X1 (N-Ca-CpB-Oy of Ser) 62.9
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Spectroscopic Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the
structure and dynamics of molecules in solution. 1H and 13C NMR data are available for DL-
Alanyl-DL-serine.[4][5] The chemical shifts of the protons and carbons are sensitive to their
local electronic environment, which is influenced by the molecule's conformation.

IH NMR Chemical Shifts for DL-Alanyl-DL-serine (in D20)[4]

Proton Chemical Shift (ppm)
Ala-CaH 4.159

Ser-CoH 4.323

Ser-C[3Hz 3.852, 3.909

Ala-CBHs 1.585

Computational Modeling of D-Alanyl-O-benzyl-L-serine

In the absence of experimental 3D structure data for D-Alanyl-O-benzyl-L-serine,
computational modeling offers a powerful tool to predict its preferred conformation. Based on
the known structures of related dipeptides, a likely conformation would feature a trans peptide
bond and specific rotamers of the amino acid side chains to minimize steric hindrance from the
bulky O-benzyl group.

Experimental Protocols
X-ray Crystallography of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine was determined by direct methods using
diffractometer data.[2] Crystals were obtained from a water/acetone mixture.[2] Intensity data
was collected on an automated two-circle diffractometer using monochromated Mo Ka
radiation.[2] The structure was subsequently refined to a final R-factor of 0.055 for 1308 unique
reflections.[2]

NMR Spectroscopy of DL-Alanyl-DL-serine
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H NMR spectra of DL-Alanyl-DL-serine were recorded in D20.[4] The use of a deuterated
solvent is common in peptide NMR to avoid the overwhelming signal from water protons.

Potential Biological Significance and Signaling
Pathways

While the specific biological activity of D-Alanyl-O-benzyl-L-serine is not well-documented,
dipeptides, in general, are known to possess a range of biological functions, including
antioxidant, antimicrobial, and immunomodulatory activities.[6] The presence of the O-benzyl
group on the serine residue may modulate these activities or confer novel properties. For
instance, O-benzyl-serine itself is used as a building block in the synthesis of peptide-based
drugs and enzyme inhibitors.

Given the role of dipeptides in cellular signaling, a potential area of investigation for D-Alanyl-
O-benzyl-L-serine could be its interaction with cell surface receptors or transporters, which
could, in turn, modulate intracellular signaling cascades. A hypothetical workflow for
investigating such interactions is presented below.

Click to download full resolution via product page

Caption: Experimental workflow for identifying the biological target and signaling pathway of a
bioactive dipeptide.

A plausible signaling pathway that could be influenced by a dipeptide is the Mitogen-Activated
Protein Kinase (MAPK) pathway, which is central to many cellular processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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